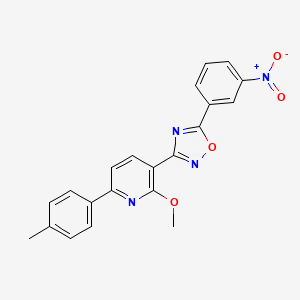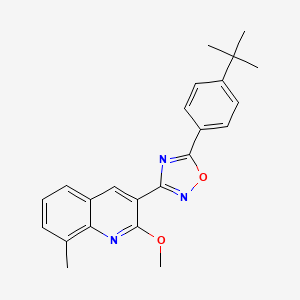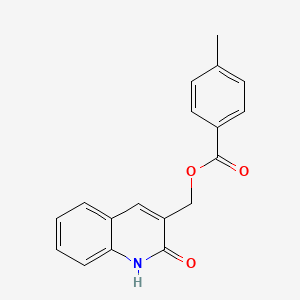![molecular formula C22H26BrN3O5S B7718149 2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7718149.png)
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide, commonly known as BBBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBBS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of research applications.
作用機序
The exact mechanism of action of BBBS is not yet fully understood. However, it is believed that BBBS works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BBBS has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, which may explain its anti-inflammatory properties.
Biochemical and Physiological Effects
BBBS has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BBBS has also been shown to have antiviral properties, making it a potential candidate for use in the development of new antiviral treatments. BBBS has also been shown to have antioxidant properties, which may make it a potential candidate for use in the development of new treatments for oxidative stress-related diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using BBBS in lab experiments is its high purity. BBBS can be synthesized with a purity of over 95%, making it a reliable and consistent compound for use in research. However, one of the main limitations of using BBBS in lab experiments is its high cost. BBBS is a relatively expensive compound, which may limit its use in certain research applications.
将来の方向性
There are many potential future directions for research on BBBS. One potential direction is the development of new cancer treatments that incorporate BBBS. Another potential direction is the development of new treatments for inflammatory diseases that incorporate BBBS. In addition, further research is needed to fully understand the mechanism of action of BBBS and its potential applications in other areas of scientific research, such as antiviral and antioxidant treatments.
合成法
BBBS can be synthesized using a variety of methods, including the reaction of N-benzyl-4-bromobenzenesulfonamide with pyridine-2-carbaldehyde followed by reaction with acetic anhydride. This method has been shown to yield high-quality BBBS with a purity of over 95%. Other methods for synthesizing BBBS include the reaction of N-benzyl-4-bromobenzenesulfonamide with 2-pyridinecarboxaldehyde followed by reaction with acetic anhydride and the reaction of N-benzyl-4-bromobenzenesulfonamide with pyridine-2-carboxylic acid followed by reaction with acetic anhydride.
科学的研究の応用
BBBS has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research for BBBS is in the field of cancer research. BBBS has been shown to have anti-cancer properties, making it a potential candidate for use in the development of new cancer treatments. In addition to its anti-cancer properties, BBBS has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the development of new treatments for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O5S/c1-2-31-22(28)25-14-12-24(13-15-25)21(27)17-26(16-18-6-4-3-5-7-18)32(29,30)20-10-8-19(23)9-11-20/h3-11H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCGLXCDZXTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[benzyl-(4-bromophenyl)sulfonylamino]acetyl]piperazine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)


![N-(3-acetylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718136.png)


![N-[(2-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7718148.png)

![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)

